![molecular formula C17H18N2S B12463392 3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B12463392.png)
3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[45]dec-2-ene is a complex organic compound featuring a naphthalene ring, a thia-diazaspiro structure, and a dec-2-ene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene typically involves the cycloaddition of naphthalen-1-yl derivatives with appropriate thia-diazaspiro precursors. One common method involves the reaction of 3-(naphthalen-1-yl)prop-2-yn-1-yl with 3-phenylprop-2-en-1-yl ammonium bromide under mild conditions, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including alkylation, cyclization, and purification steps. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like benzylamine or phenyl hydrazine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in alkaline medium at lower temperatures (10–15°C).
Reduction: Sodium borohydride in ethanol.
Substitution: Benzylamine in ethanol at room temperature or refluxing conditions.
Major Products Formed
Oxidation: Formation of naphthalen-1-yl oxides.
Reduction: Formation of reduced naphthalen-1-yl derivatives.
Substitution: Formation of benzylamide and pyrrolone derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of photochromic materials and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene involves its interaction with molecular targets through cycloaddition and substitution reactions. The naphthalene ring acts as an electron donor, facilitating the formation of stable intermediates and products. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Naphthalen-1-yl)oxiran-2-yl derivatives: These compounds share the naphthalene ring and exhibit similar chemical reactivity.
Naphthopyrans: Known for their photochromic properties, these compounds also contain naphthalene rings and are used in similar applications.
Uniqueness
3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[45]dec-2-ene is unique due to its thia-diazaspiro structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H18N2S |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
2-naphthalen-1-yl-1-thia-3,4-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C17H18N2S/c1-4-11-17(12-5-1)19-18-16(20-17)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10,19H,1,4-5,11-12H2 |
InChI-Schlüssel |
NOGMCLUKVHALCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)NN=C(S2)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


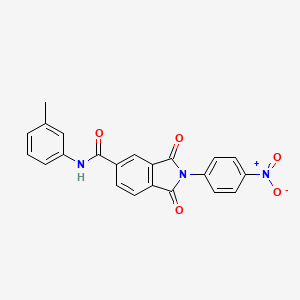

![2-{3-[4-oxo-3-(pyridin-4-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12463321.png)
![(2E)-N-(2-Aminophenyl)-3-{1-[4-(1-methylpyrazol-4-YL)benzenesulfonyl]pyrrol-3-YL}prop-2-enamide; para-toluene sulfonate](/img/structure/B12463324.png)
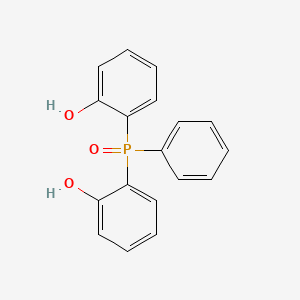
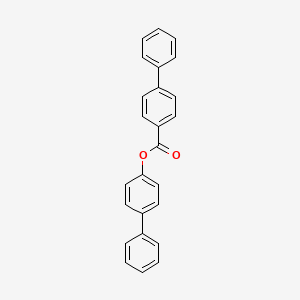
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463347.png)
![N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B12463355.png)
![2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12463363.png)
![(2Z)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12463371.png)
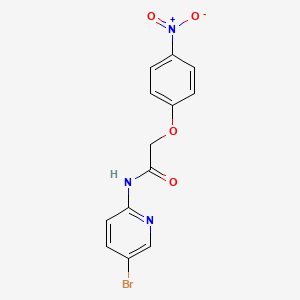
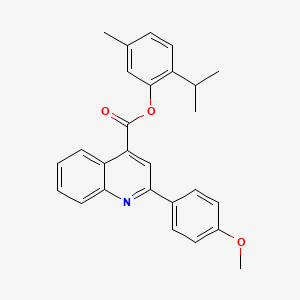
![N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine](/img/structure/B12463396.png)
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15]pentadeca-2,5,9-trien-7-one](/img/structure/B12463397.png)
